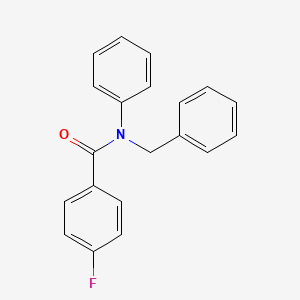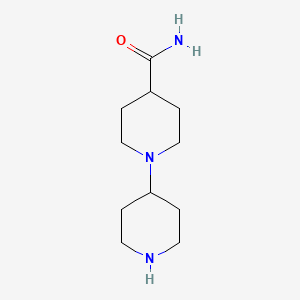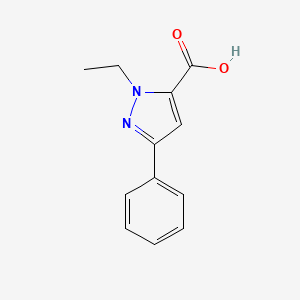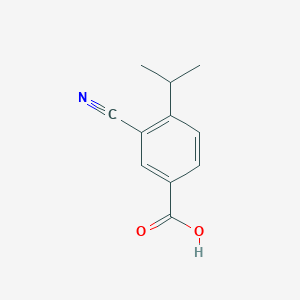
4-(3-Buten-1-yl)-4'-methylbiphenyl
Vue d'ensemble
Description
4-(3-Butenyl)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a butenyl group attached to one benzene ring and a methyl group attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Butenyl)-4’-methylbiphenyl typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a butenyl halide reacts with 4-methylbiphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of 4-(3-Butenyl)-4’-methylbiphenyl may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Butenyl)-4’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-(3-hydroxybutyl)-4’-methylbiphenyl or 4-(3-carboxybutyl)-4’-methylbiphenyl.
Reduction: Formation of 4-(3-butyl)-4’-methylbiphenyl.
Substitution: Formation of halogenated derivatives such as 4-(3-butenyl)-4’-methyl-2-bromobiphenyl.
Applications De Recherche Scientifique
4-(3-Butenyl)-4’-methylbiphenyl has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(3-Butenyl)-4’-methylbiphenyl involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular receptors and enzymes, modulating their activity and influencing biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
4-(3-Butenyl)-4’-methylisothiocyanate: Known for its antioxidant and cytotoxic activities.
4-(3-Butenyl)-4’-methylglucosinolate: A precursor to isothiocyanates with potential health benefits.
4-(3-Butenyl)-4’-methylphenol: Exhibits antimicrobial properties .
Uniqueness: 4-(3-Butenyl)-4’-methylbiphenyl is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a butenyl group and a methyl group on a biphenyl scaffold makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-but-3-enyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-3-4-5-15-8-12-17(13-9-15)16-10-6-14(2)7-11-16/h3,6-13H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSOYQOUJQMUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-but-1-enyl]-3,5-dimethoxybenzene](/img/structure/B1646122.png)







![2-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-phenol](/img/structure/B1646139.png)



